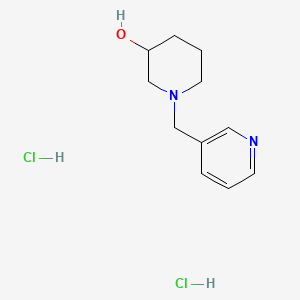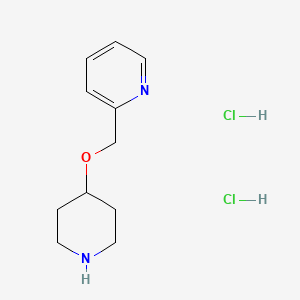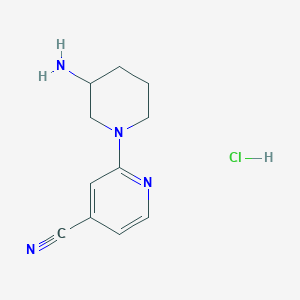
6-Methoxychroman-2-ol
描述
6-Methoxychroman-2-ol is a chemical compound belonging to the chroman family, which is a class of oxygen-containing heterocycles. This compound is characterized by a chroman ring structure with a methoxy group at the 6th position and a hydroxyl group at the 2nd position. Chroman derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-2-ol can be achieved through several methods. One common approach involves the reduction of coumarins and dihydrocoumarins, hydrolysis of 2-alkoxychromanes, or intramolecular cyclization of hydroxycarbonyl compounds . Another method includes the use of acetic acid on 2-morpholinochromanes to obtain chroman-2-ols, which can then be further modified to introduce the methoxy group at the 6th position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective methylation, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 6-Methoxychroman-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include chromanones, chromenes, and various substituted chroman derivatives .
科学研究应用
6-Methoxychroman-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing drugs for treating cancer, diabetes, and neurodegenerative diseases
作用机制
The mechanism of action of 6-Methoxychroman-2-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-kB and MAPK.
相似化合物的比较
6-Methoxychroman-2-ol can be compared with other chroman derivatives such as:
6-Hydroxy-chroman-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.
2-Methoxy-chroman-4-one: Contains a methoxy group at the 2nd position and a ketone group at the 4th position.
2,3-Dihydro-1H-chromene: Lacks the methoxy and hydroxyl groups but shares the chroman ring structure
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.2 g/mol |
IUPAC 名称 |
6-methoxy-3,4-dihydro-2H-chromen-2-ol |
InChI |
InChI=1S/C10H12O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h3-4,6,10-11H,2,5H2,1H3 |
InChI 键 |
ATVSBKCAPGVZNW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC(CC2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500933.png)



![3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500941.png)
